molecular formula C12H25N3O2 B7864756 (2S,3S)-2-Amino-3-methyl-N-(2-morpholinoethyl)pentanamide

(2S,3S)-2-Amino-3-methyl-N-(2-morpholinoethyl)pentanamide

Cat. No.: B7864756
M. Wt: 243.35 g/mol
InChI Key: YNMUTYLWSRFTPX-QWRGUYRKSA-N
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Description

(2S,3S)-2-Amino-3-methyl-N-(2-morpholinoethyl)pentanamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a morpholine ring, an ethyl linker, and an L-isoleucinamide moiety. Its molecular formula is C12H24N2O3, and it is known for its versatility in chemical reactions and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-Amino-3-methyl-N-(2-morpholinoethyl)pentanamide typically involves the reaction of L-isoleucine with 2-(morpholin-4-yl)ethylamine. The process can be summarized as follows:

    Protection of the Amino Group: The amino group of L-isoleucine is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc).

    Coupling Reaction: The protected L-isoleucine is then coupled with 2-(morpholin-4-yl)ethylamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Deprotection: The protecting group is removed under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-Amino-3-methyl-N-(2-morpholinoethyl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

(2S,3S)-2-Amino-3-methyl-N-(2-morpholinoethyl)pentanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S,3S)-2-Amino-3-methyl-N-(2-morpholinoethyl)pentanamide involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, modulating their activity. The ethyl linker and L-isoleucinamide moiety contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Ethyl-2-morpholin-4-ylethanamine: Similar structure but lacks the L-isoleucinamide moiety.

    4-(2-(N,N-Dimethylamino)ethyl)morpholine: Contains a dimethylamino group instead of the L-isoleucinamide moiety.

    2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile: Contains a pyridine ring instead of the L-isoleucinamide moiety.

Uniqueness

(2S,3S)-2-Amino-3-methyl-N-(2-morpholinoethyl)pentanamide is unique due to the presence of the L-isoleucinamide moiety, which imparts specific biological activities and chemical properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2S,3S)-2-amino-3-methyl-N-(2-morpholin-4-ylethyl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O2/c1-3-10(2)11(13)12(16)14-4-5-15-6-8-17-9-7-15/h10-11H,3-9,13H2,1-2H3,(H,14,16)/t10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMUTYLWSRFTPX-QWRGUYRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCCN1CCOCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCCN1CCOCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595097
Record name N-[2-(Morpholin-4-yl)ethyl]-L-isoleucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243259-19-9, 102562-74-3
Record name N-[2-(Morpholin-4-yl)ethyl]-L-isoleucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LM-11A-31
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9GUF3B7Q7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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